1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one is a heterocyclic organic molecule featuring a benzodioxin moiety linked to an imidazolidin-2-one core via a ketone-containing ethyl chain. This structural complexity suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by sulfonyl and piperazine functionalities.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O6S/c1-29(25,26)21-7-4-19(5-8-21)17(23)13-20-6-9-22(18(20)24)14-2-3-15-16(12-14)28-11-10-27-15/h2-3,12H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZOOINPJDKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the imidazolidin-2-one moiety and the piperazine derivative. Common reagents and conditions include:
Step 1: Formation of the benzo[b][1,4]dioxin core using a cyclization reaction.
Step 2: Introduction of the imidazolidin-2-one group through a condensation reaction.
Step 3: Attachment of the piperazine derivative via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
Medicinally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists several compounds with structural similarities to the target molecule, particularly in the benzodioxin or heterocyclic frameworks. Below is a detailed comparison based on substituents, functional groups, and inferred properties:
Table 1: Structural Comparison of Benzodioxin-Containing Compounds
Key Findings:
Heterocyclic Core Variations: The target compound’s imidazolidin-2-one core (a saturated five-membered ring with two nitrogens) contrasts with the thiazole () or pyrrolidine () cores in analogs. Imidazolidinones are known for conformational rigidity, which may enhance target selectivity compared to more flexible pyrrolidine derivatives .
Substituent Effects: The methanesulfonylpiperazine group in the target compound distinguishes it from analogs with phenyl () or alkyl substituents. Sulfonamide groups often improve aqueous solubility and metabolic stability, while piperazine may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Linker Modifications :
- The oxoethyl linker in the target compound provides a polar, hydrogen-bond-accepting motif absent in compounds like 1016475-92-5 (), which uses a prop-2-enyl group. This difference may influence pharmacokinetic properties such as absorption and distribution.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a benzodioxane moiety , which is known for its diverse biological activities. The presence of a methanesulfonylpiperazine group enhances its pharmacological potential, possibly influencing its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₂₃N₃O₄S
- Molecular Weight: 373.45 g/mol
Enzyme Inhibition
Research indicates that compounds containing the 1,4-benzodioxane structure exhibit significant enzyme inhibitory activities. A study on related compounds demonstrated substantial inhibition of enzymes such as α-glucosidase and acetylcholinesterase (AChE) . The synthesized derivatives showed promising results in both in vitro and in silico studies, suggesting that the target compound may also possess similar inhibitory properties against these enzymes .
Antitumor Activity
Compounds derived from the benzodioxane series have been linked to anticancer properties. They have shown broad-spectrum antitumor activity compared to conventional anticancer drugs. The mechanism often involves the inhibition of critical pathways in tumor cell proliferation .
Antimicrobial Properties
The compound's activity against various pathogens has been explored, with findings indicating potential antibacterial and antifungal effects. For instance, related compounds exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study 1: Enzyme Inhibition Profile
In a comparative study of several sulfonamide derivatives containing the benzodioxane structure, it was found that specific modifications enhanced their inhibitory effects on α-glucosidase, making them potential candidates for managing Type 2 Diabetes Mellitus (T2DM). The docking studies corroborated the experimental findings, revealing favorable binding interactions with the enzyme active site .
Case Study 2: Antitumor Efficacy
A series of experiments evaluated the antitumor efficacy of related compounds in various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in cancer cells, suggesting that the target compound may share similar mechanisms of action .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition: Binding to active sites of enzymes like α-glucosidase and AChE.
- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells leading to apoptosis.
- Antioxidant Activity: Potentially reducing oxidative stress within cells.
Q & A
Basic: What synthetic strategies are reported for constructing the imidazolidin-2-one core in derivatives like this compound?
Methodological Answer:
The imidazolidin-2-one core is typically synthesized via cyclization reactions. One approach involves reacting α-amino ketones with urea derivatives under basic conditions. For example, in related compounds, condensation of 1-(4-acetylphenyl) precursors with substituted aldehydes in ethanol under reflux (with NaOH as a catalyst) yields imidazolidin-4-one derivatives . For the target compound, introducing the 2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl side chain may require alkylation or acylation of the imidazolidinone nitrogen, followed by sulfonylation of the piperazine ring. Optimize solvent choice (e.g., DMF for polar intermediates) and stoichiometry to avoid over-alkylation .
Advanced: How can reaction conditions be optimized to improve yield during the introduction of the methanesulfonylpiperazine moiety?
Methodological Answer:
Key factors include:
- Temperature: Perform sulfonylation at 0–5°C to minimize side reactions (e.g., piperazine ring opening).
- Solvent: Use dichloromethane (DCM) or THF for better solubility of sulfonyl chlorides.
- Stoichiometry: A 1.2:1 molar ratio of methanesulfonyl chloride to piperazine intermediate ensures complete conversion without excess reagent .
- Work-up: Quench with ice-cold water to isolate the sulfonylated product.
Table 1: Optimization Results for Sulfonylation Step
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 0–5 | 0–5 |
| Solvent | DMF | DCM | DCM |
| Yield (%) | 55 | 82 | 82 |
Basic: What spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- NMR: Use - and -NMR to confirm substituent positions and ring structures. For example, the benzodioxin protons show characteristic deshielding (~δ 6.8–7.2 ppm) .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. The methanesulfonyl group’s electron density map helps resolve positional disorder .
- HRMS: Validate molecular formula via high-resolution mass spectrometry, focusing on isotopic patterns for sulfur (due to the sulfonyl group) .
Advanced: How do structural modifications to the benzodioxin or piperazine rings affect biological activity?
Methodological Answer:
- Benzodioxin Modifications: Electron-withdrawing groups (e.g., nitro) at the 6-position enhance antioxidant activity in analogs, as seen in imidazolidin-4-one derivatives (IC values improved by ~30% vs. unsubstituted analogs) .
- Piperazine Substituents: Methanesulfonyl groups improve solubility and receptor binding compared to unsubstituted piperazines. Replacements with bulkier sulfonamides may reduce bioavailability due to steric hindrance .
Table 2: SAR of Key Structural Features
| Modification Site | Substituent | Biological Impact (Example) |
|---|---|---|
| Benzodioxin C-6 | -NO | ↑ Antioxidant activity (IC ↓) |
| Piperazine N-4 | -SOMe | ↑ Solubility, kinase inhibition |
Advanced: How should researchers resolve contradictions between computational predictions and experimental biological data?
Methodological Answer:
- Re-evaluate Docking Parameters: Adjust force fields (e.g., AMBER vs. CHARMM) to account for sulfonyl group polarization .
- Experimental Validation: Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. For example, a predicted IC of 50 nM may align poorly with experimental 200 nM due to solvation effects.
- Data Triangulation: Cross-validate with in vitro assays (e.g., enzyme inhibition) and in vivo models to identify pharmacokinetic confounding factors .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (measure IC at 517 nm) .
- Kinase Inhibition: Use ADP-Glo™ kinase assays targeting PI3K/Akt/mTOR pathways, given the piperazine sulfonamide’s affinity for ATP-binding pockets .
- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (IC > 50 µM suggests low toxicity) .
Advanced: What strategies mitigate challenges in purifying polar intermediates during multi-step synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for sulfonylated intermediates.
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) for polar piperazine derivatives.
- Salting-Out: Add ammonium sulfate to aqueous layers during extraction to improve phase separation .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. The imidazolidinone ring is prone to hydrolysis at pH < 3 .
- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>200°C suggests solid-state stability) .
Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites. The methanesulfonyl group may undergo glucuronidation .
- Docking Studies: Simulate CYP3A4 binding to predict oxidative demethylation or hydroxylation .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- SHELXL Refinement: Use anisotropic displacement parameters to distinguish between keto-enol tautomers. For example, the imidazolidin-2-one’s carbonyl (C=O) shows shorter bond lengths (~1.23 Å) vs. enolic C–O (~1.34 Å) .
- Hydrogen Bond Analysis: Intermolecular H-bonds in the crystal lattice stabilize the keto form, as seen in related benzodioxin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
